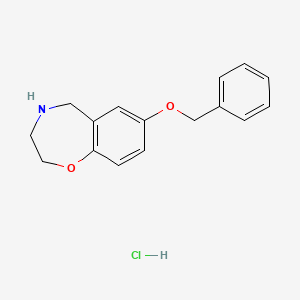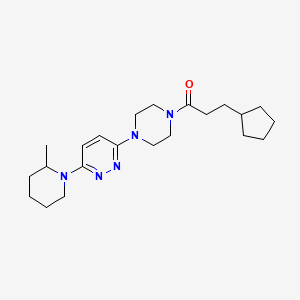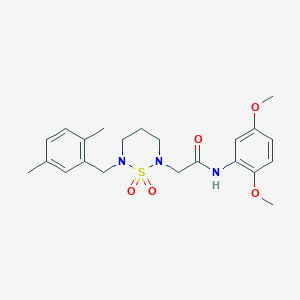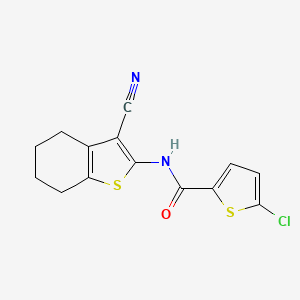
7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis is often optimized to increase yield, reduce cost, or improve purity .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms. The compound’s reactivity can often be predicted based on its functional groups .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity, and stability might also be studied .Applications De Recherche Scientifique
Synthesis and Methodology
The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves a novel method. Researchers have developed a synthetic protocol that accesses benzo[b][1,4]oxazepines, which are rare classes of benzoxazepine derivatives. The reaction occurs by combining 2-aminophenols with alkynones in 1,4-dioxane at 100 °C. Mechanistic studies suggest that the hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which subsequently undergoes 7-endo-dig cyclization .
Structure-Activity Relationship (SAR) Studies
To optimize the compound’s properties, SAR studies are crucial. Researchers can modify the benzoxazepine scaffold, systematically altering functional groups and evaluating their impact on biological activities. Such studies inform drug design and development.
Mécanisme D'action
Target of Action
The primary targets of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride are the dopamine D2 receptor and the serotonin 5-HT2 receptor . These receptors play crucial roles in various neurological and psychological processes. The dopamine D2 receptor is involved in motor control, reward, and reinforcement, while the serotonin 5-HT2 receptor is implicated in mood regulation, anxiety, and schizophrenia .
Mode of Action
7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride acts as an antagonist at its primary targets . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activation and thereby inhibiting the downstream effects of these neurotransmitters . This results in a decrease in overactive dopamine and serotonin signaling, which can help to alleviate symptoms of certain neurological and psychological disorders .
Biochemical Pathways
The compound’s antagonistic action on the dopamine D2 and serotonin 5-HT2 receptors affects several biochemical pathways. By blocking the activation of these receptors, it can modulate the release of various neurotransmitters and alter neuronal firing patterns . This can lead to changes in mood, cognition, and motor control, among other effects .
Pharmacokinetics
Similar compounds are known to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the urine
Result of Action
The molecular and cellular effects of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride’s action include a reduction in overactive dopamine and serotonin signaling . This can lead to a decrease in symptoms of disorders associated with these neurotransmitters, such as schizophrenia . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride. For example, factors such as pH and temperature can affect the compound’s stability and solubility, potentially impacting its bioavailability and therapeutic effects . Additionally, individual factors such as age, sex, genetics, and overall health can influence how a person responds to the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-phenylmethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)12-19-15-6-7-16-14(10-15)11-17-8-9-18-16;/h1-7,10,17H,8-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDUANXJGMZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)


![5-(1-Methylimidazol-2-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2788302.png)
![Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2788304.png)

![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)
![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2788307.png)


![N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2788310.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)